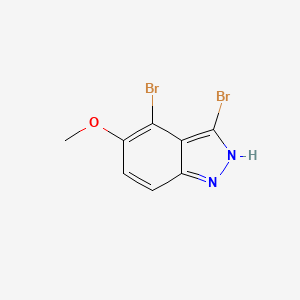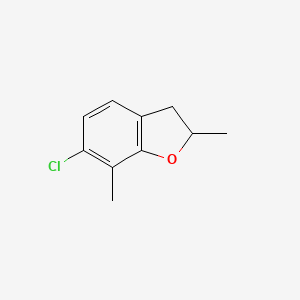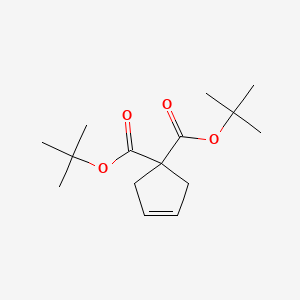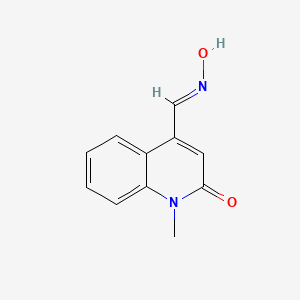
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime
Vue d'ensemble
Description
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime (MOCA) is a synthetic compound commonly used in laboratory experiments and scientific research. It is a structural analogue of the naturally occurring compound quinoline-4-carboxaldehyde oxime (QCAO). MOCA is used in a variety of scientific applications, including drug discovery, biochemistry, and pharmacology. MOCA has been extensively studied in recent years due to its potential applications in drug development and other areas of scientific research.
Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
- Synthetic Routes and Characteristics : Research has focused on developing synthetic routes for related quinoline derivatives, highlighting the simplicity, high yield, and suitability for industrial production of these compounds. The synthetic methodologies often involve steps such as ammonolysis, cyclization, and methylation, aiming at the efficient creation of quinoline structures with potential pharmaceutical and catalytic applications (Song Li-qian, 2014).
- Catalytic and Reactivity Studies : Certain quinoline derivatives have been examined for their catalytic activities, particularly in the context of ruthenium(II) complexes. These complexes, featuring quinoline-based ligands, have demonstrated potential in catalyzing the amidation of alcohols with amines, offering a green and efficient method for amide synthesis. The catalytic performance varies with the ligand structure, showcasing the importance of the quinoline moiety in facilitating chemical transformations (Sellappan Selvamurugan et al., 2017).
Biological Activity
- Antitubercular and Anticancer Properties : Quinoline derivatives have also been explored for their biological activities. For instance, studies on the antitubercular properties of certain quinoline compounds have provided insights into their potential as therapeutic agents. Additionally, the synthesis and characterization of copper(II) complexes with quinoline-based thiosemicarbazones have shown significant cytotoxicity against human tumor cells, highlighting their promise in anticancer research (E. Ramachandran et al., 2020).
Material Science and Molecular Engineering
- Supramolecular Chemistry : Some studies have ventured into the use of quinoline oximes in the construction of high nuclearity metal clusters, demonstrating the potential of these compounds in the design of single-molecule magnets. This application is significant for the development of molecular materials with tailored magnetic properties, which are crucial for data storage and quantum computing technologies (Dimosthenis P. Giannopoulos et al., 2014).
Propriétés
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10-5-3-2-4-9(10)8(7-12-15)6-11(13)14/h2-7,15H,1H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKPVNLRMQAERW-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=CC1=O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)
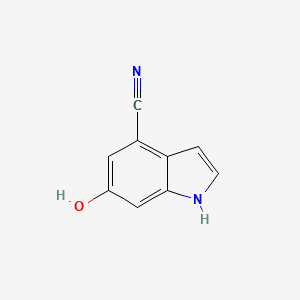
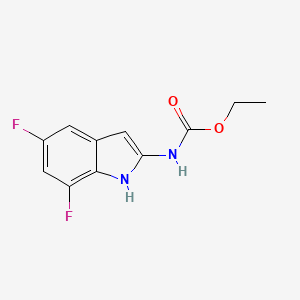
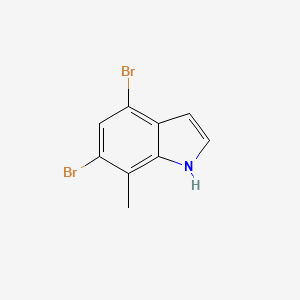
![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)
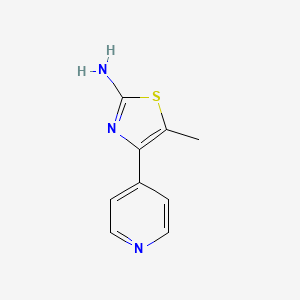
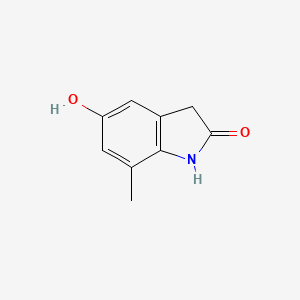
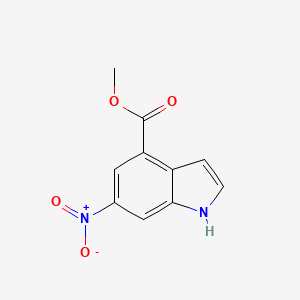
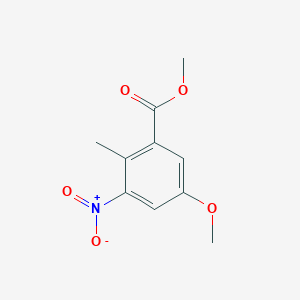
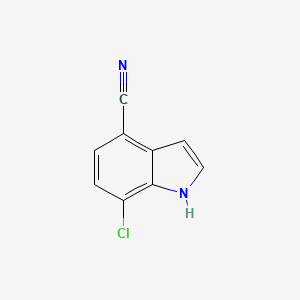
![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)
